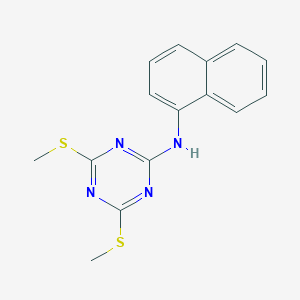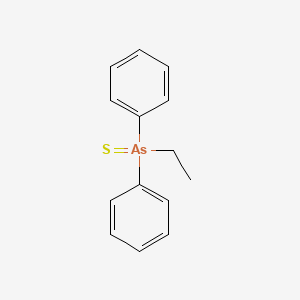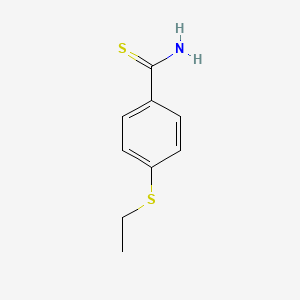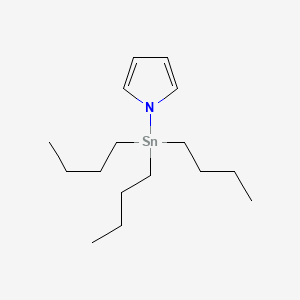
1-(Tributylstannyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tributylstannyl)-1H-pyrrole is an organotin compound that features a pyrrole ring substituted with a tributylstannyl group. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds through processes like the Stille coupling reaction .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)-1H-pyrrole can be synthesized through the reaction of pyrrole with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Pyrrole+Bu3SnHAIBNthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(Tributylstannyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Stille coupling reactions, where it reacts with organic halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Stille Coupling: Typically involves palladium catalysts and organic halides under inert conditions.
Substitution Reactions: May involve nucleophiles such as halides or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling, the product is a new carbon-carbon bonded compound, while in substitution reactions, the product is a pyrrole derivative with a different substituent.
科学的研究の応用
1-(Tributylstannyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used in organic synthesis for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of polymers and other materials where organotin compounds are required.
作用機序
The mechanism by which 1-(Tributylstannyl)-1H-pyrrole exerts its effects is primarily through its ability to participate in radical and nucleophilic substitution reactions. The tributylstannyl group acts as a leaving group or a radical source, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Tributyltin Hydride: Another organotin compound used in similar reactions but with different reactivity and applications.
Tributyltin Chloride: Used in the synthesis of other organotin compounds and has different chemical properties.
Uniqueness: 1-(Tributylstannyl)-1H-pyrrole is unique due to its combination of a pyrrole ring and a tributylstannyl group, which provides distinct reactivity and versatility in organic synthesis. Its ability to participate in both radical and nucleophilic substitution reactions sets it apart from other organotin compounds.
特性
CAS番号 |
50488-65-8 |
|---|---|
分子式 |
C16H31NSn |
分子量 |
356.1 g/mol |
IUPAC名 |
tributyl(pyrrol-1-yl)stannane |
InChI |
InChI=1S/C4H4N.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChIキー |
AQBBIUHRQXCYBO-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)N1C=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


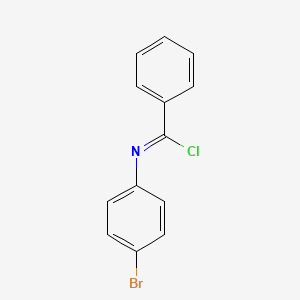
![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)
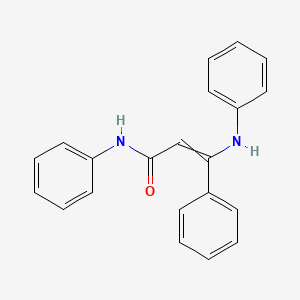
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
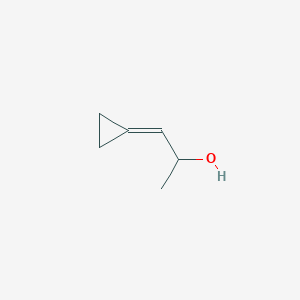
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
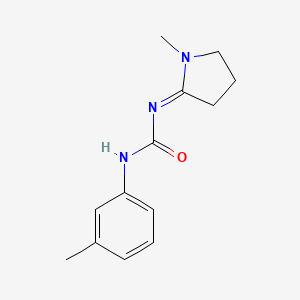


silyl sulfate](/img/structure/B14652319.png)
